molecular formula C13H18N2O4 B4841336 N'-(2,5-dimethoxyphenyl)-N-propyloxamide

N'-(2,5-dimethoxyphenyl)-N-propyloxamide

Cat. No.: B4841336
M. Wt: 266.29 g/mol
InChI Key: AUPUONWDJIFTBQ-UHFFFAOYSA-N
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Description

N’-(2,5-dimethoxyphenyl)-N-propyloxamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a propyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-propyloxamide typically involves the reaction of 2,5-dimethoxyaniline with propionyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N’-(2,5-dimethoxyphenyl)-N-propyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-propyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups on the phenyl ring can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N’-(2,5-dimethoxyphenyl)-N-propyloxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-propyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-(2,5-dimethoxyphenyl)-N-propyloxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-4-7-14-12(16)13(17)15-10-8-9(18-2)5-6-11(10)19-3/h5-6,8H,4,7H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPUONWDJIFTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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